7-chloro-1-methyl-1H-benzo[d]imidazole is a heterocyclic organic compound that belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 7th position and a methyl group at the 1st position distinguishes it from other benzimidazole derivatives, enhancing its reactivity and biological profile.
The compound can be synthesized through various chemical routes, often involving the cyclization of o-phenylenediamine or related precursors. Its structural uniqueness and reactivity have made it a subject of interest in both academic and industrial research settings.
7-chloro-1-methyl-1H-benzo[d]imidazole is classified as:
The synthesis of 7-chloro-1-methyl-1H-benzo[d]imidazole can be achieved through several methods:
The reaction conditions generally involve:
The molecular structure of 7-chloro-1-methyl-1H-benzo[d]imidazole features:
Key structural data include:
7-chloro-1-methyl-1H-benzo[d]imidazole participates in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 7-chloro-1-methyl-1H-benzo[d]imidazole primarily involves its interaction with biological targets. It may inhibit specific enzymes or receptors, thereby affecting cellular processes:
Relevant data indicate that these properties contribute to its functionality in various applications .
7-chloro-1-methyl-1H-benzo[d]imidazole finds extensive applications across multiple scientific fields:
The versatility of this compound highlights its significance in advancing research in chemistry and pharmacology.
The benzimidazole nucleus—a bicyclic system fusing benzene and imidazole rings—represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and capacity for structural diversification. This heterocyclic system serves as a bioisostere for naturally occurring purines, enabling effective interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects [3] [7]. The non-planar conformation of the scaffold enhances target selectivity by allowing precise three-dimensional positioning of pharmacophoric substituents. Recent advances (2018–2024) highlight benzimidazole derivatives as key structural components in antimicrobial, antiviral, and anticancer agents, with their synthetic tractability enabling rapid generation of structure-activity relationship (SAR) data [3]. The scaffold’s proton-accepting nitrogen atoms facilitate membrane penetration and bioavailability, while the aromatic system provides a stable platform for functional group decoration—a critical feature for optimizing pharmacokinetic properties during drug development [6] [7].
Halogenation—particularly chlorination—serves as a strategic molecular modification to enhance the bioactivity and drug-like properties of pharmaceutical compounds. The introduction of chlorine atoms influences three key aspects:
Notably, over 30% of recent FDA-approved small-molecule drugs contain halogen atoms, underscoring their significance in modern drug design [10]. In benzimidazole systems, halogenation at specific positions (particularly C-5, C-6, or C-7) directly influences conformational stability and target engagement, as observed in kinase inhibitors and antimicrobial agents [3] [6].
The 7-chloro-1-methyl-1H-benzo[d]imidazole motif combines strategic halogen placement with N-alkylation to create a pharmacophore with distinctive advantages:
This specific substitution pattern has demonstrated enhanced pharmacokinetic profiles in preclinical studies compared to unsubstituted benzimidazoles, including improved oral bioavailability and reduced clearance rates [6] [10]. The molecular weight (166.61 g/mol) and moderate lipophilicity (predicted logP ≈ 2.3) of 7-chloro-1-methyl-1H-benzo[d]imidazole align with Lipinski’s criteria for drug-likeness, positioning it as a promising scaffold for lead optimization [5].
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 4887-87-0 (base compound) | [5] |
50771-95-4 (thione derivative) | [2] | |
Molecular Formula | C₈H₇ClN₂ | [1] [5] |
Molecular Weight | 166.61 g/mol | [5] |
SMILES Notation | CN1C2=C(Cl)C=CC=C2N=C1 | [5] |
Key Structural Features | Chlorine at C-7; Methyl at N-1 | [1] [5] |
Predicted logP | 2.27 (chlorobenzene analog) | [10] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9